3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Description
3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound belonging to the triazino-benzoxazepine family This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine moiety
Properties
IUPAC Name |
3-ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-4-27-21-23-20-18(24-25-21)16-7-5-6-8-17(16)22-19(26-20)15-11-9-14(10-12-15)13(2)3/h5-13,19,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDYKTMMXUOLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the benzoxazepine moiety. The ethylsulfanyl and propan-2-ylphenyl groups are then added through substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethylsulfanyl and propan-2-ylphenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine or benzoxazepine rings
Scientific Research Applications
3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research indicates its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with various molecular targets. In cancer cells, it binds to specific proteins and enzymes, disrupting their function and leading to cell cycle arrest and apoptosis. The compound also interacts with microbial cell membranes, causing structural damage and inhibiting growth .
Comparison with Similar Compounds
Compared to other triazino-benzoxazepine derivatives, 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine stands out due to its unique combination of functional groups. Similar compounds include:
3-Amino-[1,2,4]-triazino[5,6-b]indole: Known for its antimicrobial properties.
5H-[1,2,4]triazino[5,6-b]indole derivatives: Used in cancer therapy as iron chelators.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: Exhibits enhanced biological activity due to the presence of a tert-butyl group .
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